molecular formula C22H16FN3O6S B4304673 3-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE

3-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE

Cat. No.: B4304673
M. Wt: 469.4 g/mol
InChI Key: IRLPEXUDIHOGEH-MHWRWJLKSA-N
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Description

3-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE is a complex organic compound that features a combination of fluorine, benzylidene, sulfonyl, and nitro groups attached to an indoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE typically involves multiple steps, starting with the preparation of the indoline core. The process may include:

    Formation of the Indoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Groups: Nitration reactions using nitric acid and sulfuric acid are commonly employed to introduce nitro groups at the desired positions on the indoline ring.

    Benzylidene Formation: The benzylidene group can be introduced through a condensation reaction between the indoline derivative and 2-fluorobenzaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and nitro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenyl)sulfonyl-2-propenenitrile
  • 3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone

Uniqueness

3-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE is unique due to the presence of both fluorine and nitro groups, which impart distinct electronic and steric properties. These features make it a valuable compound for studying specific chemical reactions and biological interactions that are not possible with other similar compounds.

Properties

IUPAC Name

(3Z)-3-[(2-fluorophenyl)methylidene]-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O6S/c1-14-6-8-18(9-7-14)33(31,32)24-13-16(10-15-4-2-3-5-19(15)23)22-20(24)11-17(25(27)28)12-21(22)26(29)30/h2-12H,13H2,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLPEXUDIHOGEH-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC=CC=C3F)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC=CC=C3F)/C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 2
Reactant of Route 2
3-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 3
3-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 4
3-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 5
Reactant of Route 5
3-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 6
Reactant of Route 6
3-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE

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